molecular formula C17H17N5S2 B13366447 4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline

4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline

Cat. No.: B13366447
M. Wt: 355.5 g/mol
InChI Key: QVBFZOHWORNDLS-UHFFFAOYSA-N
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Description

4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key enzymes like carbonic anhydrase, cholinesterase, and others .

Comparison with Similar Compounds

Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, which share the triazole and thiadiazole rings but differ in their substituents. These compounds also exhibit diverse pharmacological activities but may vary in their potency and specificity . The unique combination of the isopropylsulfanyl group and the quinoline ring in 4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline contributes to its distinct biological activities.

Properties

Molecular Formula

C17H17N5S2

Molecular Weight

355.5 g/mol

IUPAC Name

6-(2-methylquinolin-4-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17N5S2/c1-10(2)23-9-15-19-20-17-22(15)21-16(24-17)13-8-11(3)18-14-7-5-4-6-12(13)14/h4-8,10H,9H2,1-3H3

InChI Key

QVBFZOHWORNDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)CSC(C)C

Origin of Product

United States

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